N-(2,6-dimethylphenyl)-4-propoxybenzamide
Description
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-12-21-16-10-8-15(9-11-16)18(20)19-17-13(2)6-5-7-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
InChI Key |
LSGNHDPVSWGNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxy-N-(2,6-dimethylphenyl)benzamide
A two-step approach involves:
- Demethylation : Starting with 4-methoxy-N-(2,6-dimethylphenyl)benzamide, boron tribromide (BBr₃) in methylene chloride at -75°C removes the methyl group to yield 4-hydroxy-N-(2,6-dimethylphenyl)benzamide (m.p. 232–234°C, 80% yield).
- Propylation : The hydroxyl group is alkylated using propyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).
Advantages : High purity and scalability.
Challenges : Requires low-temperature handling of BBr₃, a hazardous reagent.
Nucleophilic Aromatic Substitution
4-Fluoro-N-(2,6-dimethylphenyl)benzamide reacts with sodium propoxide under reflux in DMSO to replace fluorine with a propoxy group. This method parallels the synthesis of 4-(dimethylamino)-N-(2,6-dimethylphenyl)benzamide (56% yield at 150°C).
| Parameter | Details |
|---|---|
| Reactants | 4-Fluoro precursor, NaOPr |
| Solvent | DMSO |
| Temperature | 120–150°C |
| Yield | ~50–60% (estimated) |
Limitations : Moderate yields due to competing side reactions.
Direct Coupling via Carboxylic Acid Activation
4-Propoxybenzoic acid is activated using TBTU (tetramethyluronium tetrafluoroborate) and coupled with 2,6-dimethylaniline in DMF. This method aligns with procedures for related benzamides.
- Synthesize 4-propoxybenzoic acid via propylation of 4-hydroxybenzoic acid.
- Activate the acid with TBTU and NEt₃.
- React with 2,6-dimethylaniline at room temperature for 24 hours.
Yield : ~70–85% (based on analogous reactions).
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Complexity | Key Reagents |
|---|---|---|---|---|
| Alkylation | 70–80 | High | Moderate | BBr₃, propyl bromide |
| Nucleophilic Substitution | 50–60 | Medium | Low | NaOPr, DMSO |
| Direct Coupling | 70–85 | High | High | TBTU, NEt₃ |
Critical Reaction Parameters
- Temperature Control : Demethylation with BBr₃ requires strict cooling (-75°C) to prevent side reactions.
- Solvent Choice : DMSO enhances nucleophilicity in substitution reactions but complicates purification.
- Coupling Agents : TBTU improves amide bond formation efficiency compared to traditional carbodiimides.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(2,6-Dimethylphenyl) Benzamide Derivatives
Key Observations :
- This trait is critical for fungicides requiring foliar penetration .
- Amide Side Chain: Unlike metalaxyl and benalaxyl, which feature methoxyacetyl or phenylacetyl groups on the amide nitrogen, the target compound lacks this side chain. Such side chains in analogs are known to enhance binding to fungal RNA polymerase, suggesting the target compound may have a distinct mode of action .
Physicochemical and Crystallographic Insights
- Crystallography : The crystal structure of N-(2,6-dimethylphenyl)-4-methylbenzamide reveals a planar benzamide ring and intermolecular hydrogen bonding, which stabilize the lattice . The propoxy group in the target compound may introduce steric hindrance, altering crystal packing and solubility.
- Solubility and Stability : Propoxy’s longer alkyl chain likely reduces water solubility compared to methyl or methoxy groups, favoring persistence in hydrophobic environments. This could translate to longer residual activity in agricultural settings .
Functional Analogues in Herbicides
- Dimethachlor: A chloroacetamide herbicide, dimethachlor shares the N-(2,6-dimethylphenyl) group but includes a chloro and methoxyethyl side chain. This highlights how minor structural changes (e.g., chloro vs. propoxy) can shift activity from fungicidal to herbicidal .
Biological Activity
N-(2,6-dimethylphenyl)-4-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
This compound belongs to the benzamide class of compounds, characterized by the presence of a benzene ring substituted with various functional groups. The specific substitutions in this compound may influence its biological activity.
- Antiviral Activity : Research indicates that certain benzamide derivatives can inhibit viral replication. For instance, derivatives that interact with the hepatitis B virus (HBV) core protein have been identified as promising antiviral agents. They promote the formation of empty capsids, which disrupts the viral life cycle without affecting other cellular components .
- Kinase Inhibition : Some benzamide derivatives exhibit inhibitory effects on kinases involved in cancer progression. For example, compounds designed to inhibit RET kinase have shown moderate to high potency in cellular assays, suggesting that this compound may share similar properties .
- Inflammation Modulation : Benzamides have also been studied for their ability to suppress inflammatory processes through phosphodiesterase (PDE) inhibition. This mechanism is particularly relevant for conditions like asthma and other inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Hepatitis B Virus Research : A study demonstrated that certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels. The mechanism involved binding to the HBV core protein, leading to disrupted nucleocapsid assembly and reduced viral load .
- Cancer Therapy Applications : Investigations into benzamide derivatives for cancer therapy have highlighted their potential as RET kinase inhibitors. One study reported that specific derivatives effectively inhibited cell proliferation driven by RET mutations, indicating their utility in targeted cancer therapies .
- Inflammatory Disease Models : In models of asthma and other inflammatory conditions, benzamides have shown promise as therapeutic agents by modulating cyclic nucleotide levels through PDE inhibition, thereby reducing inflammation and improving respiratory function .
Q & A
Q. How can researchers optimize the synthesis of N-(2,6-dimethylphenyl)-4-propoxybenzamide to achieve high yield and purity?
Synthetic optimization should focus on stoichiometric ratios, reaction conditions, and purification techniques. For example, a molar ratio of 4:1 (amine to substrate) is often critical for minimizing side reactions in analogous benzamide syntheses . Employing HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity validation. Recrystallization using ethanol or methanol can further enhance crystallinity, as demonstrated in structurally similar compounds like N-(2,6-dimethylphenyl)-4-methylbenzamide .
Q. What crystallographic methods are recommended for determining the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. The SHELX system is robust for small-molecule refinement, particularly for resolving torsional angles and hydrogen bonding in benzamide derivatives . For visualization, ORTEP-3 or similar GUI-based software can generate thermal ellipsoid plots to highlight molecular geometry and packing interactions .
Q. How should researchers analyze impurities in synthesized batches of this compound?
Impurity profiling via LC-MS or GC-MS is essential. Reference standards like N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) can guide identification of common byproducts. Regulatory guidelines recommend thresholds of ≤0.1% for individual impurities in pharmaceutical intermediates .
Advanced Research Questions
Q. What strategies mitigate metabolic inactivation of N-(2,6-dimethylphenyl) benzamide derivatives in pharmacological studies?
Metabolic N-acetylation is a key inactivation pathway for structurally related compounds like Ameltolide®. Strategies include:
- Introducing steric hindrance at the metabolically labile site (e.g., 3,4-diamino substitution) to block acetyltransferase activity .
- Using deuterium isotope effects to slow enzymatic degradation.
- Validating metabolic stability via in vitro liver microsome assays, as described in anticonvulsant studies .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding. Molecular docking with targets like sodium channels (relevant to anticonvulsant activity) should prioritize substituent effects on hydrophobic interactions. For example, the propoxy group may enhance lipophilicity, improving blood-brain barrier penetration .
Q. How do researchers resolve discrepancies in reported biological activities of N-(2,6-dimethylphenyl) benzamides across studies?
Contradictions often arise from assay variability or unaccounted stereochemistry. Best practices include:
- Standardizing in vivo models (e.g., maximal electroshock seizure tests for anticonvulsant activity) .
- Validating enantiomeric purity via chiral HPLC, as racemic mixtures can obscure structure-activity relationships.
- Cross-referencing crystallographic data (e.g., CCDC entries) to confirm molecular conformation .
Q. What in vitro assays are most suitable for evaluating the anticonvulsant potential of this compound?
- Primary screens : Voltage-gated sodium channel inhibition using patch-clamp electrophysiology.
- Secondary screens : Neuronal cell viability assays (e.g., SH-SY5Y cells) under glutamate-induced excitotoxicity.
- Tertiary validation : Hippocampal slice models to assess seizure propagation suppression, as applied to Ameltolide® derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
